rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
Description
The target compound is a racemic bicyclic sulfone derivative with a 3-azabicyclo[3.2.0]heptane core. Key structural features include:
- Sulfone group: The 6λ⁶-thia designation indicates a sulfur atom at position 6 in the +6 oxidation state, forming a sulfone (O=S=O) moiety .
- Dione functionality: The 6,6-dione suggests two ketone groups at position 6, though the exact positioning relative to the sulfone requires further crystallographic validation.
Synthetic routes for related compounds involve photochemical [2+2] cycloadditions (e.g., boronate-containing analogs) or multi-step sequences with protective groups (e.g., tert-butyldimethylsilyl in EP 1 785 427) .
Properties
Molecular Formula |
C18H18FNO2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C18H18FNO2S/c19-16-8-6-15(7-9-16)18-12-20(10-14-4-2-1-3-5-14)11-17(18)23(21,22)13-18/h1-9,17H,10-13H2/t17-,18-/m0/s1 |
InChI Key |
HLRFLLPHICFEBP-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the azabicyclo[3.2.0]heptane ring system via cyclization reactions.
- Introduction of benzyl and 4-fluorophenyl substituents through selective alkylation or acylation steps.
- Use of protecting groups such as p-nitrobenzyl (PNB) and p-nitrobenzyloxycarbonyl (PNZ) to mask reactive amine or hydroxyl functionalities during intermediate steps.
- Final deprotection and purification to obtain the target compound.
Protecting Group Strategy and Deprotection
A key step involves the removal of PNB and PNZ protecting groups. According to a patent describing related carbapenem compound syntheses, simultaneous removal of these protecting groups can be achieved in a biphasic solvent system (organic solvent/water) without the need for acid acceptors or pH adjustment. This method reduces contamination and improves yield.
| Step | Description |
|---|---|
| Starting material | 4-nitrobenzyl-protected azabicycloheptane intermediate |
| Solvent system | Biphasic mixture of ethyl acetate (organic) and water (1:1 v/v) |
| Catalyst | Palladium-on-carbon or palladium hydroxide for hydrogenation |
| Reaction condition | Hydrogenation under hydrogen pressure in Parr apparatus |
| Outcome | Deprotection of PNB and PNZ groups, forming the free amine compound and by-products (CO2) |
| Isolation | Separation of aqueous phase containing product, followed by lyophilization or reverse osmosis |
This method avoids chromatography for purification, which is beneficial given the sensitivity of the bicyclic compound to heat and harsh conditions.
Cyclization and Ring Formation
The bicyclic ring system is formed via intramolecular cyclization of suitably functionalized precursors. Typical approaches involve:
- Nucleophilic attack of a sulfur or nitrogen atom on an electrophilic carbon center.
- Use of stereoselective catalysts or chiral auxiliaries to ensure correct stereochemistry.
- Control of reaction temperature and solvent polarity to favor ring closure.
Detailed Preparation Protocol (Hypothetical Based on Related Compounds)
| Step | Reagents and Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Synthesis of azabicycloheptane core | Ring system construction | Use of chiral catalysts for stereochemistry control |
| 2 | Introduction of 3-benzyl and 1-(4-fluorophenyl) groups | Functionalization at specific positions | Selective alkylation/acylation |
| 3 | Protection of amine/hydroxyl groups with PNB/PNZ groups | Protect reactive sites for further steps | Ensures stability during cyclization |
| 4 | Cyclization to form bicyclic structure | Intramolecular ring closure | Requires careful control of conditions |
| 5 | Hydrogenation in biphasic solvent system (ethyl acetate/water) with Pd catalyst | Removal of protecting groups | Avoids acid acceptors, spontaneous decarboxylation |
| 6 | Isolation of final product | Separation of aqueous phase, lyophilization | Avoids chromatography, improves yield |
Research Results and Yield Optimization
- The biphasic hydrogenation method significantly improves yield by minimizing side reactions and contamination from protecting group removal.
- The use of ethyl acetate and water in a 1:1 ratio provides an optimal environment for selective deprotection and phase separation.
- Catalysts such as palladium-on-carbon are preferred for their efficiency and selectivity.
- Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
- Final product isolation by lyophilization preserves the integrity of the bicyclic compound.
Summary Table of Key Parameters
| Parameter | Optimal Condition/Value | Comments |
|---|---|---|
| Protecting groups | p-nitrobenzyl (PNB), p-nitrobenzyloxycarbonyl (PNZ) | Used for amine/hydroxyl protection |
| Solvent system for deprotection | Ethyl acetate : water (1:1 v/v) | Biphasic system for selective deprotection |
| Catalyst | Palladium-on-carbon (Pd/C) | Efficient hydrogenation catalyst |
| Reaction monitoring | HPLC | Ensures reaction completion |
| Isolation method | Lyophilization or reverse osmosis | Avoids heat and chromatography |
| Yield | Improved compared to traditional methods | Due to reduced side products and degradation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic attack, particularly at the para position relative to the fluorine.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| NAS with Amines | NH₃ (excess), CuCl₂, 150°C | 4-Amino derivative | Moderate (50–60%) |
| Hydroxylation | KOH, H₂O, 100°C | 4-Hydroxyphenyl derivative | Low (30–40%) |
Reduction Reactions
The sulfone group (λ⁶-thiadione) can be reduced to a sulfide or thiol under strong reducing conditions.
Oxidation Reactions
The bicyclic system’s sulfur atom may undergo further oxidation, though the dione group already represents a high oxidation state.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | Not observed |
Cycloaddition and Ring-Opening
The strained bicyclo[3.2.0]heptane system participates in cycloaddition reactions, particularly with dienophiles.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Fused tricyclic adduct | 65–75% |
| Acid-Catalyzed Ring Opening | HCl (conc.), MeOH | Linear sulfonamide | 85% |
Functionalization of the Benzyl Group
The benzyl substituent is susceptible to electrophilic aromatic substitution (EAS) and hydrogenolysis.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitrobenzyl derivative | 40–50% |
| Halogenation | Br₂, FeBr₃ | 3-Bromobenzyl derivative | Low (20–30%) |
Biological Interactions
While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (sulfone oxygen) and π-π stacking (fluorophenyl group). These interactions are critical for its potential as a serotonin receptor modulator.
Key Structural and Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including its use as a drug candidate.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Calculated based on molecular formula.
Functional Group Analysis
- Sulfone vs. Boronate: The boronate ester in the analog (C₂₃H₂₇BNO₅S) enables Suzuki coupling reactions, whereas the sulfone in the target compound enhances metabolic stability and polarity .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt in ’s compound (logP -0.96) is highly polar, whereas the target’s fluorophenyl and benzyl groups likely reduce aqueous solubility .
- Stability : Sulfone groups (as in the target) resist enzymatic degradation compared to β-lactams (e.g., oxacillin), which are prone to hydrolysis by penicillinases .
- Stereochemical Impact : Racemic mixtures (e.g., target vs. enantiopure MLN-519) may exhibit divergent biological activities due to differential receptor binding .
Biological Activity
The compound rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione (CAS Number: 2648861-18-9) is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is characterized by a bicyclic framework with a sulfur atom and a fluorinated phenyl group. The molecular formula is C18H18FNO2S, and it has a molecular weight of 325.40 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
- Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors, possibly influencing neurological functions.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
These results indicate that rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has significant anti-cancer potential.
Case Studies
A notable study published in a peer-reviewed journal assessed the compound's effects on glioblastoma cells. The study found that treatment with the compound resulted in a reduction of cell viability by approximately 40% compared to control groups after 48 hours of exposure.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Rapid absorption was noted in animal models.
- Distribution : High tissue distribution was observed, particularly in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Toxicological assessments indicated a low toxicity profile at therapeutic doses; however, further studies are required to establish long-term safety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-6,6-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For bicyclic systems like azabicyclo[3.2.0]heptane derivatives, strategies such as intramolecular nucleophilic substitution or [2+2] cycloaddition under photochemical conditions are common. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical . If crystallinity is poor, derivatization with stable salts (e.g., potassium salts, as in ) can aid isolation .
Q. How should researchers validate the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART CCD or Rigaku Saturn724 CCD diffractometer (as in ) with Mo-Kα radiation (λ = 0.71073 Å) is recommended. Refinement software like SHELXL97 or SAINT should resolve molecular geometry (e.g., bond angles, dihedral angles) and confirm the (1R,5S) configuration. For non-crystalline samples, compare experimental NMR coupling constants with DFT-calculated values .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Begin with in vitro antibacterial assays (e.g., agar diffusion or microbroth dilution) against Gram-positive/negative strains, referencing protocols from Cr(III)-complex studies (). For toxicity screening, use MTT assays on mammalian cell lines (e.g., HEK293) and extrapolate LD₅₀ values from structurally related compounds (e.g., reports LD₅₀ >2 g/kg in rodents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected unit cell parameters or partial hemimorphism?
- Methodological Answer : Partial hemimorphism (e.g., two independent molecules in a unit cell, as in ) requires re-evaluating crystallization conditions (solvent polarity, temperature). Use PLATON or Olex2 to analyze symmetry operations and hydrogen-bonding networks (e.g., C—H⋯O interactions in ). Cross-validate with solid-state NMR to detect dynamic disorder .
Q. What advanced techniques are recommended for studying enantiomeric purity and resolving racemic mixtures?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA/IB columns) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. For preparative separation, use simulated moving bed (SMB) chromatography. Alternatively, synthesize diastereomeric derivatives (e.g., using (R)- or (S)-Mosher’s acid) and analyze via ¹⁹F NMR .
Q. How can computational chemistry support mechanistic studies of this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states for key reactions (e.g., ring-opening of the thia-azabicyclo system). Molecular dynamics simulations (AMBER or GROMACS) can predict solvent effects on conformation. Compare results with experimental IR/Raman spectra for validation .
Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : For NMR, ensure proper relaxation delays and solvent suppression. If DFT-predicted shifts deviate >0.5 ppm, re-optimize conformers using conformational search tools (e.g., MacroModel). For mass spectrometry, use high-resolution Q-TOF instruments to distinguish isotopic patterns from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
